5-Iodo-pyridine-2-carbaldehyde

Catalog No.
S15701949
CAS No.
M.F
C6H4INO
M. Wt
233.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodo-pyridine-2-carbaldehyde

Product Name

5-Iodo-pyridine-2-carbaldehyde

IUPAC Name

5-iodopyridine-2-carbaldehyde

Molecular Formula

C6H4INO

Molecular Weight

233.01 g/mol

InChI

InChI=1S/C6H4INO/c7-5-1-2-6(4-9)8-3-5/h1-4H

InChI Key

VHSNIKDTCGILGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1I)C=O

5-Iodo-pyridine-2-carbaldehyde is an organic compound characterized by the presence of both an aldehyde and an iodine substituent on a pyridine ring. Its chemical formula is C6H5IN2OC_6H_5IN_2O, and it features a five-membered aromatic ring with a carbonyl group at the 2-position and an iodine atom at the 5-position. This compound exists as a colorless to pale yellow liquid, which may turn brown due to impurities over time. It is one of the isomers of pyridine carbaldehyde, specifically distinguished by its unique iodine substitution, which influences its chemical reactivity and biological activity .

Typical of aldehydes, including:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by amines, leading to the formation of imines or Schiff bases. This reaction is significant for creating bidentate ligands in coordination chemistry .
  • Condensation Reactions: It can react with thiosemicarbazide to form thiosemicarbazone derivatives, which have been studied for their biological activities, particularly in antitumor applications .
  • Oxidation Reactions: The aldehyde functional group can be oxidized to carboxylic acids under appropriate conditions .

Research indicates that derivatives of 5-Iodo-pyridine-2-carbaldehyde exhibit notable biological activities. For instance, thiosemicarbazone derivatives synthesized from this compound have shown promising in vitro antitumor effects against various cancer cell lines, including lung carcinoma and breast adenocarcinoma . The presence of the iodine substituent may enhance its interaction with biological targets, potentially increasing its efficacy as a pharmaceutical agent.

Several methods exist for synthesizing 5-Iodo-pyridine-2-carbaldehyde:

  • From 2-Amino-3-pyridinecarboxaldehyde: This method involves iodination of 2-amino derivatives followed by oxidation to yield the desired aldehyde .
  • Using Iodine and Acetic Acid: A common laboratory synthesis involves treating 2-pyridinemethanol with iodine in acetic acid under controlled conditions to introduce the iodine substituent and convert it into the aldehyde form .
  • Oxidation of Hydroxymethyl Derivatives: Similar to other pyridine carbaldehydes, it can be synthesized via oxidation of hydroxymethylpyridines using oxidizing agents such as potassium permanganate or chromium trioxide .

5-Iodo-pyridine-2-carbaldehyde finds various applications in:

  • Pharmaceutical Chemistry: It serves as a precursor for synthesizing biologically active compounds, particularly in developing antitumor agents.
  • Coordination Chemistry: The compound is utilized in preparing ligands for metal complexes, enhancing the stability and reactivity of these complexes in catalysis and material science.
  • Synthetic Organic Chemistry: It acts as an intermediate in organic synthesis, particularly in constructing more complex molecular architectures involving nitrogen-containing heterocycles .

Studies have explored the interactions of 5-Iodo-pyridine-2-carbaldehyde with various biological molecules. Its thiosemicarbazone derivatives have been evaluated for their cytotoxicity against human tumor cell lines, revealing significant activity that suggests potential therapeutic applications. Additionally, its ability to form stable complexes with metal ions has implications for designing new catalysts and materials .

5-Iodo-pyridine-2-carbaldehyde shares similarities with other pyridine carbaldehydes but is unique due to its iodine substitution. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Pyridine-2-carbaldehydeAldehydeNo halogen substitution
Pyridine-3-carbaldehydeAldehydeDifferent position of carbonyl group
Pyridine-4-carbaldehydeAldehydeDifferent position of carbonyl group
5-Bromo-pyridine-2-carbaldehydeAldehydeBromine instead of iodine
5-Chloro-pyridine-2-carbaldehydeAldehydeChlorine instead of iodine

The presence of iodine not only affects the physical properties but also enhances reactivity towards nucleophiles compared to its bromine or chlorine counterparts. This makes 5-Iodo-pyridine-2-carbaldehyde particularly interesting for further research in medicinal chemistry and materials science .

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

232.93376 g/mol

Monoisotopic Mass

232.93376 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

Explore Compound Types